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Compound of Interest

3,4-Difluoro U-49900
Compound Name:
hydrochloride

Cat. No.: B15623435

A Comparative Toxicological Profile of U-49900
and its Difluoro Analog

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of the synthetic opioid
U-49900 and its difluoro analog. Due to the limited availability of direct comparative studies,
this document synthesizes existing data on U-49900 and inferences on its difluoro analog
based on structure-activity relationships of similar fluorinated compounds. The information is
intended to support research and drug development efforts in understanding the potential
toxicological implications of halogen substitution in this class of synthetic opioids.

Introduction

U-49900 is a synthetic opioid that is structurally related to U-47700 and acts as a potent
agonist at the p-opioid receptor.[1][2] The introduction of fluorine atoms into drug molecules
can significantly alter their pharmacokinetic and pharmacodynamic properties, including
metabolic stability, receptor binding affinity, and overall toxicity. This guide examines the known
toxicological aspects of U-49900 and explores the anticipated profile of its 3,4-difluoro analog.

Chemical Structures
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Compound Chemical Structure

3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-
U-49900 )
methylbenzamide

) 3,4-difluoro-N-[2-(diethylamino)cyclohexyl]-N-
3,4-difluoro-U-49900 )
methylbenzamide

Quantitative Toxicological Data

Direct comparative quantitative toxicological data for U-49900 and its difluoro analog are not
readily available in the public domain. The following table summarizes the known in vitro
activity of U-49900 and the difluoro analog of the related compound, U-47700, which can
provide some insight into the potential effects of difluorination.

3,4-difluoro-U-
Parameter U-49900 Reference(s)
47700
p-Opioid Receptor ) )
o Agonist Weak Agonist [3]
(MOR) Activity
Higher doses required o
Significantly reduced
Anecdotal Potency for effect compared to [4]

otenc
U-47700 P Y

Note: Data for the difluoro analog is for 3,4-difluoro-U-47700, a structurally similar compound,
as direct data for 3,4-difluoro-U-49900 is not available.

Metabolic Profile

Metabolism plays a crucial role in the duration of action and toxicity of xenobiotics. In vitro
studies using human liver microsomes have identified the primary metabolic pathways for U-
49900.

e U-49900 Metabolism: The primary metabolite of U-49900 identified in vitro is N-Desethyl-U-
49900.[4][5] In a human urine specimen, the most abundant metabolite was found to be N,N-
didesethyl-N-desmethyl-U-49900.[4][5]
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e Anticipated Metabolism of 3,4-difluoro-U-49900: The introduction of fluorine atoms at the 3
and 4 positions of the phenyl ring is expected to alter the metabolic profile. Fluorine
substitution can block sites of oxidative metabolism, potentially leading to a longer half-life or
shunting metabolism to other sites on the molecule. This could result in a different metabolite
profile and potentially altered toxicity.

Predicted Metabolic Pathways
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Caption: Predicted metabolic pathways of U-49900 and its difluoro analog.

Mechanism of Action: p-Opioid Receptor Sighaling

Both U-49900 and its difluoro analog are expected to exert their effects primarily through the p-
opioid receptor (MOR), a G-protein coupled receptor. Activation of the MOR leads to a cascade
of intracellular events resulting in analgesia, but also adverse effects like respiratory
depression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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difluoro analog]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623435#comparing-the-toxicological-profiles-of-u-
49900-and-its-difluoro-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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